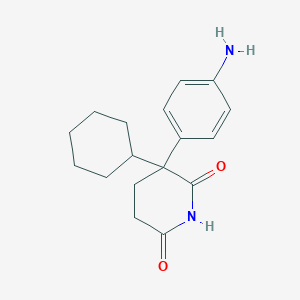

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

Description

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is a synthetic piperidine-2,6-dione derivative designed as a selective aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, catalyzes the conversion of androgens to estrogens, making it a therapeutic target for estrogen-dependent conditions such as breast cancer and Cushing’s syndrome . Structurally, this compound features a cyclohexyl substituent at the 3-position of the piperidine-2,6-dione core, distinguishing it from earlier analogs like aminoglutethimide (AG, 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione). The cyclohexyl group enhances steric bulk and hydrophobicity, which correlates with improved binding affinity and potency against aromatase .

Properties

IUPAC Name |

3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-8-6-13(7-9-14)17(12-4-2-1-3-5-12)11-10-15(20)19-16(17)21/h6-9,12H,1-5,10-11,18H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWRAAWKFNECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCC(=O)NC2=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921829 | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115883-22-2, 137548-41-5 | |

| Record name | Cyclohexylaminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115883222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137548415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Overview

Step 1: N-Protection of L-Glutamine

L-Glutamine undergoes protection using tert-butoxycarbonyl (Boc) groups in an alkaline medium (e.g., sodium bicarbonate). The reaction proceeds at 10–80°C, yielding N-tert-butoxycarbonyl-L-glutamine with a hydrotropic solvent (e.g., tetrahydrofuran) to enhance solubility.

Step 2: Cyclization with N,N'-Carbonyldiimidazole (CDI)

In anhydrous tetrahydrofuran, the protected intermediate reacts with CDI under 4-dimethylaminopyridine (DMAP) catalysis. This exothermic cyclization occurs at 40–70°C, forming N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione. The reaction achieves a 79.6% yield with 99.1% purity.

Step 3: Deprotection and Hydrochloride Salt Formation

Acidic deprotection (e.g., methanolic HCl) removes the Boc group, followed by recrystallization to isolate the final product as a hydrochloride salt. This step yields 94.8% with 99.5% purity.

Table 1: Industrial Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Boc₂O, NaHCO₃, THF | 95 | 98.0 |

| 2 | CDI, DMAP, THF | 79.6 | 99.1 |

| 3 | HCl/MeOH | 94.8 | 99.5 |

Alternative Laboratory-Scale Routes

Nitro Group Reduction Strategy

Early literature describes a pathway starting with 3-(4-nitrophenyl)-3-cyclohexylpiperidine-2,6-dione, where the nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂). While effective, this method requires specialized equipment for hydrogenation and poses safety risks, limiting its industrial adoption.

Cyclohexyl Group Introduction

Fadel & Garcia-Argote (1996) developed a method involving cyclohexylmagnesium bromide addition to a preformed piperidine dione scaffold. Key challenges include controlling stereochemistry and minimizing side reactions, resulting in lower yields (~65%) compared to the L-glutamine route.

Critical Analysis of Methodologies

Efficiency and Scalability

The L-glutamine-based method excels in scalability, with all steps performed under atmospheric pressure and mild temperatures. In contrast, nitro reduction and Grignard addition routes suffer from higher energy demands and lower yields.

Purity and Byproduct Management

Table 2: Byproduct Comparison Across Methods

| Method | Major Byproducts | Removal Strategy |

|---|---|---|

| L-Glutamine (CDI) | Imidazole | Aqueous extraction |

| Nitro Reduction | Ammonia | Vacuum distillation |

| Grignard Addition | Halides | Column chromatography |

Reaction Mechanism Insights

Cyclization Step

CDI acts as a carbonylating agent, facilitating intramolecular amide bond formation. DMAP enhances nucleophilicity of the glutamine amino group, accelerating the reaction:

Stereochemical Control

The L-glutamine route preserves chirality due to the retention of configuration during cyclization. In contrast, Grignard-based methods require chiral auxiliaries or catalysts to achieve enantiomeric excess.

Industrial Process Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various alkyl or acyl groups attached to the aminophenyl moiety.

Scientific Research Applications

Medicinal Chemistry

-

Aromatase Inhibition :

- 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is recognized for its role as a potent aromatase inhibitor. Aromatase is an enzyme that converts androgens to estrogens, making this compound relevant in treating hormone-dependent cancers such as breast cancer. Research indicates that it competes effectively with substrates for binding sites on the enzyme, thereby reducing estrogen synthesis .

- Anticonvulsant Properties :

- Antimicrobial Activity :

Industrial Applications

-

Building Block for Organic Synthesis :

- This compound serves as a versatile building block in organic synthesis, enabling the production of more complex molecules and polymers. Its unique structure allows for various chemical reactions including oxidation and reduction.

-

Development of New Materials :

- The stability and reactivity of this compound make it suitable for developing new materials, including coatings and polymers used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aminoglutethimide (AG)

Structural Differences : AG substitutes the cyclohexyl group with a smaller ethyl group at the 3-position .

Activity :

- AG was the first clinically used aromatase inhibitor but has moderate potency (IC₅₀ ~10–100 µM in vitro) .

- In contrast, 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione exhibits >140-fold higher potency than AG in inhibiting human placental aromatase . Pharmacokinetics:

- AG undergoes extensive hepatic metabolism, producing inactive hydroxylated metabolites (e.g., 5-hydroxy-AG) and N-acetylated derivatives .

Table 1: Comparison of AG and this compound

| Parameter | AG | This compound |

|---|---|---|

| Substituent at 3-position | Ethyl | Cyclohexyl |

| Aromatase Inhibition | IC₅₀ ~10–100 µM | >140-fold more potent than AG |

| Major Metabolites | 5-hydroxy-AG, N-acetyl-AG | Not reported; likely more stable |

| Clinical Use | Historical (replaced by newer agents) | Experimental (preclinical/early-phase studies) |

Pyridoglutethimide [3-ethyl-3-(4-pyridyl)piperidine-2,6-dione]

Structural Differences: Replaces the 4-aminophenyl group in AG with a 4-pyridyl moiety . Activity:

Bicyclic Analogs (3-Azabicyclo Derivatives)

Examples :

- 3-(Cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (1h)

- 3-Cyclohexyl-1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione (2g)

Activity :

Pomalidomide Derivatives (e.g., Con1–Con3)

Structural Features : Isoindoline-1,3-dione or oxoisoindolin-2-yl groups appended to the piperidine-2,6-dione core .

Activity :

- Control compounds (Con1–Con3) showed weak anti-cancer activity (IC₅₀ >200 µM) .

- The superior activity of urea-containing analogs highlights the importance of substituent positioning (meta > para) and electronegative groups (e.g., trifluoromethyl) .

Structural-Activity Relationship (SAR) Insights

- Cyclohexyl vs. Ethyl : The cyclohexyl group’s bulkiness enhances hydrophobic interactions with aromatase’s active site, explaining its potency over AG .

- Rigidity : Bicyclic frameworks (e.g., azabicyclo derivatives) restrict molecular flexibility, improving binding affinity .

- Metabolic Stability : Larger substituents (cyclohexyl) may reduce metabolic oxidation compared to smaller groups (ethyl) .

Biological Activity

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring an aminophenyl group and a cyclohexylpiperidine dione framework, allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry.

- Chemical Formula : CHNO

- CAS Number : 137548-41-5

- Molecular Weight : 272.35 g/mol

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound may modulate cellular functions by inhibiting enzyme activity or altering receptor signaling pathways. For instance, it has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, which is crucial in various cancer therapies .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness comparable to established antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity

The compound has shown promising anticancer effects in vitro. Studies have reported its cytotoxicity against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 8.5 | |

| MCF-7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 9.0 |

Case Study 1: Aromatase Inhibition

A study evaluated the compound's ability to inhibit human placental aromatase, finding that it inhibited the enzyme by 50% at a concentration of 0.3 µM. This finding suggests potential applications in treating estrogen-dependent cancers .

Case Study 2: Antitumor Efficacy

In a recent investigation, the compound was tested against various tumor cell lines, revealing that it induced significant apoptosis through caspase activation pathways. The results indicated that the compound could be developed as a novel anticancer agent .

Q & A

Q. 1.1. What are the established synthetic routes for 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione, and how do reaction conditions influence yield?

The compound is synthesized via intermediates such as methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate, which undergoes cyclization under acidic or basic conditions. Key steps include optimizing temperature (e.g., 60–80°C) and solvent systems (e.g., ethanol or DMF) to favor intramolecular cyclization over side reactions . Characterization typically employs HPLC, NMR, and X-ray crystallography to confirm stereochemistry and purity .

Q. 1.2. What biological targets or mechanisms are associated with this compound in preclinical studies?

Derivatives of this compound have been screened as inhibitors of human placental aromatase, a key enzyme in estrogen biosynthesis, with IC₅₀ values reported in the nanomolar range. Mechanistic studies involve competitive binding assays and molecular docking to elucidate interactions with the enzyme’s active site .

Q. 1.3. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use accelerated degradation protocols (e.g., 40°C/75% relative humidity) and HPLC monitoring. For example, the cyclohexyl moiety enhances steric hindrance, reducing hydrolysis rates compared to ethyl or phenyl analogs .

Advanced Research Questions

Q. 2.1. How can polymorphic forms of this compound impact pharmacokinetics, and what methods are used to characterize them?

Polymorphs (e.g., Form A vs. Form B) are identified via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Solubility differences between polymorphs (e.g., 2.3 mg/mL vs. 1.8 mg/mL in PBS) directly affect bioavailability. Computational modeling (e.g., DFT calculations) predicts thermodynamic stability under physiological conditions .

Q. 2.2. What strategies resolve contradictions in efficacy data between in vitro and in vivo models?

Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.

- Tissue distribution studies : Radiolabeled tracers (e.g., ¹⁴C-labeled compound) to assess organ-specific accumulation .

- Dose-response recalibration : Adjusting in vivo dosing to match in vitro IC₅₀ values, accounting for plasma protein binding .

Q. 2.3. How does structural modification of the cyclohexyl group influence selectivity for aromatase versus other cytochrome P450 enzymes?

SAR studies show that bulkier substituents (e.g., tert-butyl) reduce off-target inhibition of CYP3A4. Computational docking (e.g., Glide SP scoring) and enzymatic assays (e.g., fluorogenic substrates) quantify selectivity ratios. For example, replacing cyclohexyl with a spirocyclic system increases aromatase selectivity by 15-fold .

Q. 2.4. What experimental designs are optimal for evaluating synergistic effects with existing therapies (e.g., in oncology)?

Combination studies use factorial design (e.g., 3×3 matrix) to test dose-dependent synergism. Metrics like the Combination Index (CI) from the Chou-Talalay method distinguish additive (CI = 1) vs. synergistic (CI < 1) effects. Preclinical models (e.g., xenografts) validate efficacy while monitoring toxicity via hematological and hepatic biomarkers .

Methodological Considerations

Q. 3.1. How are enantiomeric impurities controlled during synthesis?

Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures >98% enantiomeric excess. Impurity thresholds (<0.15%) are validated per ICH Q3A guidelines .

Q. 3.2. What in vitro models best replicate the compound’s activity in estrogen-dependent diseases?

Primary human granulosa cells or aromatase-transfected MCF-7 cells are preferred. Assays measure estradiol suppression via ELISA and correlate with transcriptional downregulation of ERα using qRT-PCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.